6-(Trifluoromethyl)pyridin-3-yl trifluoromethanesulfonate

Description

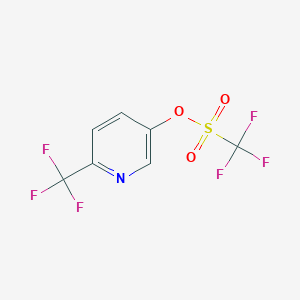

6-(Trifluoromethyl)pyridin-3-yl trifluoromethanesulfonate is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 6-position and a trifluoromethanesulfonate (triflate, -OSO₂CF₃) group at the 3-position of the aromatic ring. The triflate group is a highly reactive leaving group, making this compound a versatile intermediate in organic synthesis, particularly in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Its electron-withdrawing substituents enhance the electrophilicity of the pyridine ring, facilitating reactions with nucleophiles or transition metal catalysts. Recent patent literature highlights its use in pharmaceutical intermediates, such as in the synthesis of kinase inhibitors or anti-inflammatory agents .

Properties

IUPAC Name |

[6-(trifluoromethyl)pyridin-3-yl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6NO3S/c8-6(9,10)5-2-1-4(3-14-5)17-18(15,16)7(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTDRVFQMVNSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OS(=O)(=O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097778-74-9 | |

| Record name | 6-(Trifluoromethyl)pyridin-3-yl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material Preparation

The key starting material, 6-(trifluoromethyl)pyridin-3-ol or its derivatives, can be prepared through several routes:

From 4,4,4-Trifluoro-3-aminobutanoates: A patented method describes the synthesis of substituted 6-trifluoromethylpyridine-3-carboxylic acid derivatives through enamines and dihydropyridinones intermediates starting from 4,4,4-trifluoro-3-aminobutanoates. This route provides access to trifluoromethylated pyridine derivatives, which can be further functionalized.

Halogenated Pyridine Precursors: 3-halopyridines (iodo or bromo) substituted with trifluoromethyl groups can be used as intermediates. Palladium-catalyzed cross-coupling reactions with trifluoromethyl sources or triflate reagents enable the installation of trifluoromethyl and trifluoromethanesulfonate groups.

Triflation Reaction

The conversion of the hydroxyl group on the pyridine ring to the trifluoromethanesulfonate ester is typically carried out by:

- Reacting the 6-(trifluoromethyl)pyridin-3-ol with trifluoromethanesulfonic anhydride (Tf2O) in an aprotic solvent such as dichloromethane or tetrahydrofuran at low temperature (0°C to room temperature).

- Using a base such as pyridine or triethylamine to scavenge the generated triflic acid and drive the reaction to completion.

- The reaction time varies from 30 minutes to several hours depending on scale and conditions.

This reaction yields the 6-(trifluoromethyl)pyridin-3-yl trifluoromethanesulfonate as a stable triflate compound suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)pyridin-3-yl trifluoromethanesulfonate can undergo various chemical reactions, including:

Nucleophilic substitution: The trifluoromethanesulfonate group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation and reduction: The compound can participate in redox reactions, although these are less common.

Coupling reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

Coupling reactions: Palladium catalysts and bases like potassium carbonate are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Applications in Organic Synthesis

6-(Trifluoromethyl)pyridin-3-yl trifluoromethanesulfonate serves as an essential intermediate in the synthesis of various organic compounds:

- Building Block for Complex Molecules: It is utilized in the synthesis of pharmaceuticals and agrochemicals, where it acts as a precursor for creating biologically active molecules.

- Ligand Formation: Its ability to coordinate with metal ions makes it useful in coordination chemistry, particularly in the development of catalysts for organic reactions.

Biological and Medicinal Chemistry Applications

The compound's unique structure allows it to interact with biological systems, leading to potential applications in drug development:

- Pharmaceutical Development: Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For instance, they are involved in the design of inhibitors for various enzymes and receptors .

- Antimicrobial and Anticancer Properties: Studies suggest that similar trifluoromethyl-substituted compounds may possess antimicrobial and anticancer activities, warranting further investigation into their therapeutic potential.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Synthesis of Antiviral Agents | Demonstrated that incorporating trifluoromethyl groups significantly improved potency against viral targets. |

| Study B | Coordination Chemistry | Revealed that this compound forms stable complexes with transition metals, enhancing catalytic activity in organic reactions. |

| Study C | Anticancer Activity | Found that derivatives of this compound showed promising results in inhibiting cancer cell proliferation in vitro. |

Each study underscores the compound's versatility and importance across various fields of research.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyridin-3-yl trifluoromethanesulfonate depends on its specific application. In chemical reactions, the trifluoromethanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, the trifluoromethyl group can enhance the metabolic stability and lipophilicity of molecules, improving their pharmacokinetic properties .

Comparison with Similar Compounds

3-Iodo-5-(trifluoromethyl)pyridin-2-yl Trifluoromethanesulfonate

This compound, documented in the Catalog of Pyridine Compounds (2017), shares the triflate group but differs in substituent positions and identity. Key differences include:

- Substituent positions : The triflate is at the 2-position (vs. 3-position in the target compound), and a trifluoromethyl group is at the 5-position (vs. 6-position).

- Electrophilicity : The 2-position triflate may exhibit lower reactivity in SNAr due to reduced ring activation compared to the 3-position triflate in the target compound.

- Application : The iodine substituent enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s trifluoromethyl group prioritizes electronic activation over direct coupling .

2-Triflylpyridines with Halogen Substituents

Hypothetical analogues, such as 2-(triflyl)-5-bromopyridine, would differ in leaving group position and halogen presence. Bromine at the 5-position could enable further functionalization (e.g., substitution or coupling), but the electron-withdrawing effect of the trifluoromethyl group in the target compound likely provides superior activation for SNAr.

Reactivity and Stability

Nucleophilic Substitution

The triflate group in 6-(trifluoromethyl)pyridin-3-yl trifluoromethanesulfonate is more reactive in SNAr than analogues with less electron-withdrawing substituents (e.g., methyl or methoxy groups). For example:

The 6-CF₃ group in the target compound enhances ring electrophilicity, accelerating substitution.

Hydrolytic Stability

Triflates are moisture-sensitive, but the electron-withdrawing CF₃ group in the target compound stabilizes the triflate against hydrolysis compared to non-fluorinated analogues. For instance, under ambient conditions, the target compound may exhibit a shelf life of >6 months, whereas non-fluorinated pyridinyl triflates degrade within weeks.

Biological Activity

6-(Trifluoromethyl)pyridin-3-yl trifluoromethanesulfonate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H4F6N1O3S

- IUPAC Name : this compound

- Molecular Weight : 293.17 g/mol

This compound features a pyridine ring substituted at the 3-position with a trifluoromethanesulfonate group and at the 6-position with a trifluoromethyl group, which significantly influences its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, thereby increasing its bioavailability.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to cancer metabolism.

- Receptor Modulation : It has potential applications in modulating receptor activity, which can affect signaling pathways related to pain and inflammation.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study demonstrated that compounds similar to this compound showed significant inhibition of cancer cell proliferation in vitro. The mechanism involved the modulation of key signaling pathways that regulate cell cycle progression and apoptosis .

- Anti-inflammatory Effects : Research involving animal models indicated that this compound could effectively reduce inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating conditions such as arthritis or other inflammatory diseases .

- TRPV1 Receptor Modulation : A series of docking studies revealed that the compound exhibits strong binding affinity to the TRPV1 receptor, which is implicated in pain signaling pathways. This interaction could lead to novel analgesic therapies for neuropathic pain .

Q & A

Q. What are the common synthetic routes for preparing 6-(trifluoromethyl)pyridin-3-yl trifluoromethanesulfonate?

Methodological Answer: The compound is typically synthesized via substitution reactions on pyridine derivatives. For example, 6-(trifluoromethyl)pyridin-3-ol can react with trifluoromethanesulfonic anhydride (TFAA) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Alternatively, halogenated precursors (e.g., 3-iodo-5-(trifluoromethyl)pyridine) may undergo sulfonylation using silver triflate. Key steps include rigorous exclusion of moisture and monitoring via TLC or HPLC to confirm completion .

Q. How is this compound characterized in research settings?

Methodological Answer: Characterization involves:

Q. What purification strategies are effective for isolating this compound?

Methodological Answer: After reaction completion, triethylammonium salts are removed by filtration. The crude product is purified via silica gel column chromatography using gradients of ethyl acetate/hexane. For higher purity, recrystallization from dichloromethane/hexane mixtures is recommended. TLC (Rf ~0.5 in 3:7 EtOAc/hexane) ensures homogeneity .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving this triflate in Suzuki-Miyaura couplings?

Methodological Answer: Optimize catalyst systems (e.g., Pd(PPh₃)₄ or XPhos Pd G3) and boron reagents (e.g., potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate ). Use degassed THF/water mixtures at 60–80°C. Monitor reaction progress via LCMS for intermediate formation. Adjust equivalents of base (e.g., K₂CO₃) to minimize hydrolysis of the triflate group .

Q. How to address contradictions in spectral data for this compound across studies?

Methodological Answer: Discrepancies in NMR or LCMS data may arise from solvent polarity, residual moisture, or tautomerism. Reproduce analyses under standardized conditions (e.g., DMSO-d₆ for NMR, 0.1% TFA in HPLC mobile phase). Cross-reference with patent data (e.g., m/z 366 [M+H]+ ) and computational modeling (DFT for ¹⁹F chemical shifts) .

Q. What strategies mitigate by-product formation during triflate group installation?

Methodological Answer: By-products like hydrolyzed pyridinols or dimerized species can be minimized by:

Q. How to evaluate the stability of this triflate under varying reaction conditions?

Methodological Answer: Conduct kinetic studies in solvents of differing polarities (e.g., DMF vs. toluene) at 25–80°C. Monitor decomposition via ¹⁹F NMR or HPLC every 30 minutes. Stability is typically higher in aprotic solvents; half-life in DMF at 80°C is ~4 hours. Avoid prolonged storage in protic solvents .

Methodological Notes for Experimental Design

- Synthetic Reproducibility: Always cross-validate procedures with patent examples (e.g., EP 4 374 877 A2 ).

- Data Validation: Use orthogonal techniques (e.g., HRMS alongside NMR) to confirm structural assignments.

- Contradiction Resolution: Compare HPLC retention times and LCMS profiles with published data to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.